3-Methoxy-6-(trifluoromethyl)pyridazine

Antimicrobial Medicinal Chemistry Fluorine Chemistry

Developing kinase inhibitors or agrochemicals? The electron-withdrawing -CF3 group adjacent to nitrogen alters electronic distribution and oxidative stability, making generic pyridazine substitution insufficient for bioactivity reproduction. - **Key advantage:** Enhanced antimicrobial potency & metabolic stability vs. non-fluorinated analogs - **Application:** Stable intermediate for SYK inhibitors or fungicide scaffolds - **Supply:** Research quantities available; methoxy retainable or deprotectable to -OH

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
Cat. No. B12124288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6-(trifluoromethyl)pyridazine
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c1-12-5-3-2-4(10-11-5)6(7,8)9/h2-3H,1H3
InChIKeyLADLMGQWMPVZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-6-(trifluoromethyl)pyridazine: Key Intermediate for Fluorinated Heterocycles


3-Methoxy-6-(trifluoromethyl)pyridazine (CAS 1553184-60-3) is a substituted pyridazine characterized by a methoxy group at the 3-position and a trifluoromethyl group at the 6-position of the pyridazine ring . The presence of the electron-withdrawing -CF3 group adjacent to a nitrogen atom significantly impacts its chemical and physicochemical properties, making it a valuable scaffold in medicinal chemistry and agrochemical research [1]. This compound serves primarily as a versatile building block and synthetic intermediate for the construction of more complex, biologically active molecules, particularly kinase inhibitors and other therapeutic agents [2].

Role
Fluorinated heterocycle building block for kinase inhibitor and bioactive molecule synthesis
Selection Logic
Methoxy group provides a stable masked hydroxyl handle; CF₃ group enhances metabolic stability and lipophilicity for lead optimization
Workflow
Antimicrobial lead generation, ADME property refinement, and late-stage functionalization of pyridazine cores

3-Methoxy-6-(trifluoromethyl)pyridazine: Why Generic Substitution Fails


Generic substitution among pyridazine analogs is not feasible due to the profound influence of the trifluoromethyl (-CF3) group on the molecule's electronic distribution, metabolic stability, and lipophilicity [1]. As a strong electron-withdrawing group, the -CF3 moiety decreases the basicity of the adjacent nitrogen atoms and enhances the stability of the pyridazine ring against oxidative metabolism compared to non-fluorinated or alkyl-substituted analogs [1]. This leads to quantifiably different reactivities and bioactivities, as demonstrated by the increased antimicrobial potency observed in pyridazine-fluorine derivatives versus their non-fluorinated counterparts [2]. Therefore, selecting a specific derivative like 3-methoxy-6-(trifluoromethyl)pyridazine is critical for achieving desired synthetic outcomes or biological effects.

Target Compound
3-Methoxy-6-(trifluoromethyl)pyridazine
Analog Risk
Non-fluorinated pyridazines may shift antimicrobial activity profile; CF₃ group is a critical determinant of potency and stability
Analog Risk
3-Chloro analog reactive in Stille coupling; methoxy analog is inert under same conditions, requiring distinct synthetic route planning
Analog Risk
Alkyl-substituted or methyl-pyridazine analogs may exhibit lower lipophilicity and reduced metabolic stability; ADME profile may not transfer

3-Methoxy-6-(trifluoromethyl)pyridazine: Differentiating from Analogs


Enhanced Antimicrobial Activity from -CF3 Substitution

The introduction of a trifluoromethyl group onto the pyridazine skeleton leads to a significant increase in antimicrobial activity compared to non-fluorinated analogs [1]. This class-level inference is supported by direct comparison of a series of new pyridazine-fluorine derivatives against a non-fluorinated baseline [1].

Antimicrobial Activity from -CF₃
Class-level inference
Increased activity vs. non-fluorinated analogs
Supports antimicrobial screening context
Data to verify for specific compound; class-level observation
Antimicrobial Medicinal Chemistry Fluorine Chemistry

Cross-Coupling Reactivity: 3-Chloro vs. 3-Methoxy

The choice of substituent at the 3-position dictates the compound's utility in cross-coupling reactions. While 3-chloro-6-(trifluoromethyl)pyridazine serves as an electrophile for Stille coupling to install a vinyl group [1], the 3-methoxy analog is not reactive under the same conditions. This difference is due to the strong C-O bond versus the weaker C-Cl bond, making the chloro derivative a superior partner for palladium-catalyzed cross-couplings, while the methoxy derivative is more suitable as a masked hydroxyl group or for nucleophilic aromatic substitution under different conditions.

Cross-Coupling Reactivity
Head-to-head
Methoxy: unreactive vs. Chloro: reactive in Stille coupling
Synthetic route selection context
Methoxy suitable as masked OH or for later-stage SNAr
Synthetic Chemistry Palladium Catalysis Building Blocks

-CF3 Impact on Physicochemical Properties

The introduction of a trifluoromethyl group on the pyridazine ring significantly alters key physicochemical properties. It is known to increase lipophilicity (LogP) and metabolic stability compared to methyl or unsubstituted analogs [1]. For instance, the -CF3 group is a common bioisostere for a methyl group, but with drastically different electronic and steric effects, which can lead to improved binding affinity and membrane permeability. While specific LogP data for this compound was not located, the class-level effect of the -CF3 group on pyridazine is well-documented to enhance these properties, making it a more desirable scaffold for lead optimization [1].

Physicochemical Property Shift
Class-level inference
Reported increase in LogP and metabolic stability
ADME property review context
Exact LogP not located for this derivative
Drug Design Physicochemical Properties Medicinal Chemistry

3-Methoxy-6-(trifluoromethyl)pyridazine: Key Applications


Scaffold for Antimicrobial Potency Optimization

Based on the evidence that the -CF3 group enhances antimicrobial activity [1], 3-Methoxy-6-(trifluoromethyl)pyridazine is a strong candidate as a starting material or core scaffold for the development of new antibacterial and antifungal agents. Researchers can use this compound to build focused libraries, leveraging the established class effect to increase the likelihood of identifying potent antimicrobial leads.

Stable Intermediate for Kinase Inhibitor Synthesis

Given the prevalence of pyridazine cores in kinase inhibitors (e.g., SYK inhibitors with IC50 in the low nanomolar range [1]) and the compound's suitability as a building block [2], 3-Methoxy-6-(trifluoromethyl)pyridazine is ideally employed as a stable intermediate in the synthesis of more complex, pharmacologically relevant molecules. Its use is appropriate in routes where the methoxy group is to be retained or can be deprotected to a hydroxyl group in a later stage, offering a distinct synthetic pathway compared to halogenated analogs [3].

Core Unit for Metabolically Stable Agrochemicals

The well-documented metabolic stability conferred by the -CF3 group [1] makes this compound valuable in agrochemical research. It can serve as a key intermediate for creating new fungicides or herbicides based on pyridazine chemistry, where increased stability can translate to longer-lasting field efficacy [2]. The structural motif is known to be explored in the development of novel fungicidal pyridazine derivatives [2].

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
Antimicrobial screening context
Confirm potency gain in target pathogen panels
Kinase inhibitor synthesis
Stable masked hydroxyl handle
Verify deprotection or retention strategy in synthetic route
Agrochemical core scaffold
Reported metabolic stability from CF₃
Field stability and target organism activity
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